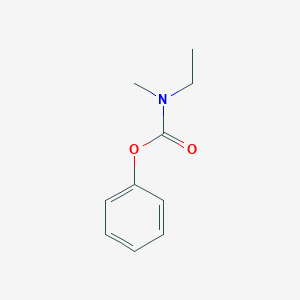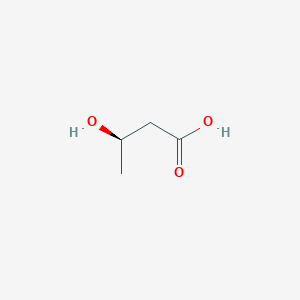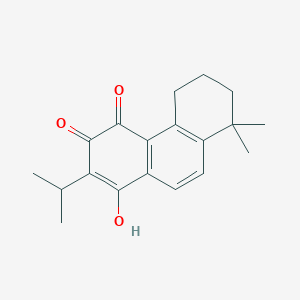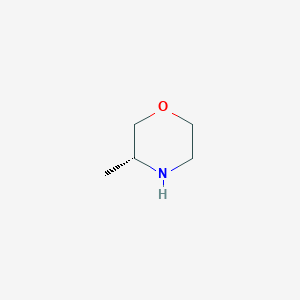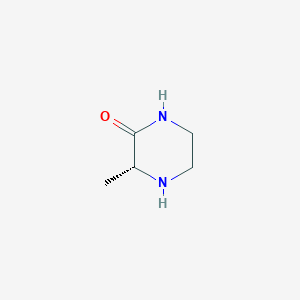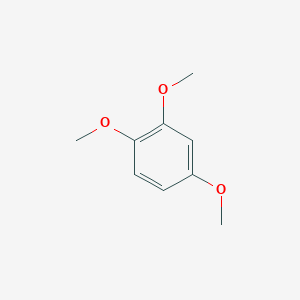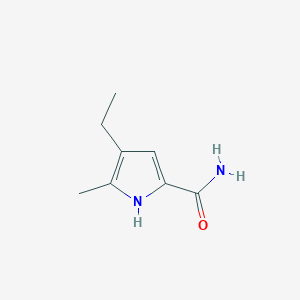
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide (EMPC) is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPC belongs to the pyrrole class of compounds and is known for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it has been proposed that 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and cell survival. Inhibition of NF-κB by 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide leads to the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its relatively low toxicity. 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been found to have a high therapeutic index, meaning that it is effective at low doses with minimal side effects. Another advantage of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its stability in aqueous solutions, which makes it suitable for use in cell culture experiments. However, one limitation of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide. One area of interest is the development of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide derivatives with improved solubility and bioavailability. Another area of interest is the study of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide in combination with other drugs for the treatment of various diseases. In addition, more research is needed to understand the long-term effects of 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide and its potential for use in clinical trials.
Métodos De Síntesis
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide is synthesized from 5-methyl-2-pyrrolidone and ethyl isocyanate in the presence of a base catalyst. The reaction takes place at a temperature of 80-100°C for 12-24 hours. The resulting product is then purified through recrystallization to obtain pure 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines. 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, 4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
125342-47-4 |
|---|---|
Nombre del producto |
4-Ethyl-5-methyl-1H-pyrrole-2-carboxamide |
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-3-6-4-7(8(9)11)10-5(6)2/h4,10H,3H2,1-2H3,(H2,9,11) |
Clave InChI |
BJKQZXZKWSTRQC-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1)C(=O)N)C |
SMILES canónico |
CCC1=C(NC(=C1)C(=O)N)C |
Sinónimos |
1H-Pyrrole-2-carboxamide,4-ethyl-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







